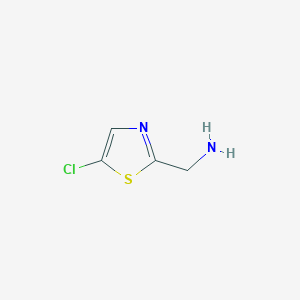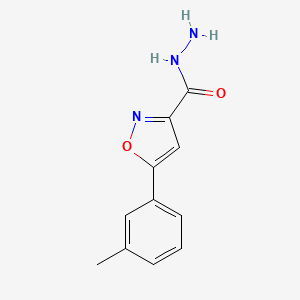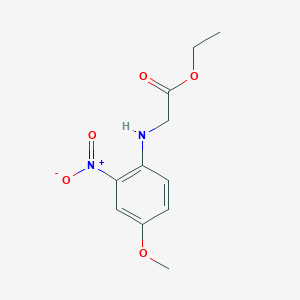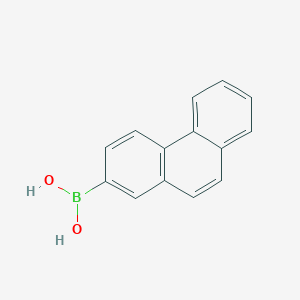
8-溴-1,4,4-三甲基-3,4-二氢-1H-喹啉-2-酮
描述
科学研究应用
合成和互变异构
8-溴-1,4,4-三甲基-3,4-二氢-1H-喹啉-2-酮参与各种合成过程。它会发生互变异构,这是一种化学反应,导致分子内氢原子的迁移。例如,Ukrainets 等人(2008 年)研究了相关喹啉化合物的合成和互变异构,提供了对这些分子化学行为的见解 (Ukrainets, Bereznyakova, & Turov, 2008)。
生物学特性
该化合物已被研究用于各种生物学特性。Chilin 等人(2003 年)探索了类似喹啉化合物的合成并评估了它们的生物活性。他们发现这些化合物具有中等的抗增殖活性,并且具有光化学治疗剂的潜力(Chilin, Marzano, Baccichetti, Simonato, & Guiotto, 2003)。
化学稳定性
Jiang Wu 等人(2014 年)研究了喹啉-2(1H)-酮抑制剂,突出了它们的化学稳定性。这项研究指出了 8-溴-1,4,4-三甲基-3,4-二氢-1H-喹啉-2-酮在形成可用于药物开发的稳定化合物方面的潜力 (Wu, Shin, Williams, Geoghegan, Wright, Limburg, Sahasrabudhe, Bonin, Lefker, & Ramsey, 2014)。
神经性活动
喹啉衍生物的神经性活动已经得到研究,表明了潜在的神经学应用。Zaliznaya 等人(2020 年)合成了吡咯并嘧啶-4-酮并评估了其神经性活动,吡咯并嘧啶-4-酮在结构上与 8-溴-1,4,4-三甲基-3,4-二氢-1H-喹啉-2-酮相关 (Zaliznaya, Varenichenko, Farat, & Markov, 2020)。
分子重排
Klásek 等人(2003 年)对喹啉-2-酮的分子重排进行了研究,这是一个在合成新化合物中很重要的过程。这项研究与了解 8-溴-1,4,4-三甲基-3,4-二氢-1H-喹啉-2-酮在不同条件下的化学行为有关 (Klásek, Kořistek, Sedmera, & Halada, 2003)。
腐蚀抑制
Tazouti 等人(2021 年)探索了喹啉衍生物在腐蚀抑制中的应用,这是材料科学中的一个重要应用。他们的研究展示了类似化合物在保护金属免受腐蚀方面的潜力,这可能是 8-溴-1,4,4-三甲基-3,4-二氢-1H-喹啉-2-酮的应用领域 (Tazouti, Errahmany, Rbaa, Galai, Rouifi, Touir, Zarrouk, Kaya, Touhami, Ibrahimi, & Erkan, 2021)。
交叉偶联反应
Wang 等人(2007 年)描述了喹啉-2(1H)-酮衍生物在钯催化的交叉偶联反应中的应用。这表明此类化合物在高级有机合成工艺中的效用 (Wang, Fan, & Wu, 2007)。
抗癌和抗菌应用
喹啉衍生物已被研究其抗癌和抗菌特性。例如,Wang 等人(2009 年)研究了新型合成马卡鲁胺类似物,包括喹啉-5-酮,作为其作为抗癌剂的潜力 (Wang, Rayburn, Velu, Nadkarni, Murugesan, & Zhang, 2009)。此外,Sahoo Jyotirmaya 等人(2017 年)合成了源自 8-羟基喹啉的金属配合物并评估了它们的抗菌活性 (Jyotirmaya, Nandini, & Sudhir Kumar, 2017)。
属性
IUPAC Name |
8-bromo-1,4,4-trimethyl-3H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-12(2)7-10(15)14(3)11-8(12)5-4-6-9(11)13/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYICGAXRNWURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C2=C1C=CC=C2Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216130 | |
| Record name | 8-Bromo-3,4-dihydro-1,4,4-trimethyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187932-46-2 | |
| Record name | 8-Bromo-3,4-dihydro-1,4,4-trimethyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-3,4-dihydro-1,4,4-trimethyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




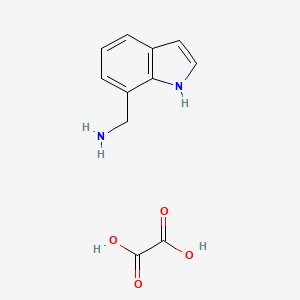






![tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3088946.png)

